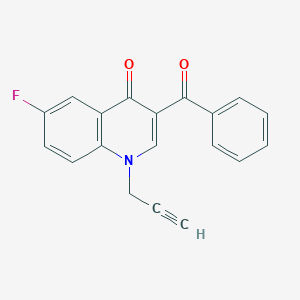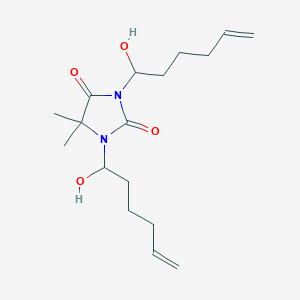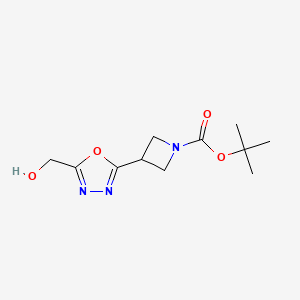
7-Chloro-3-nitro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-nitro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by a chlorine atom at the 7th position and a nitro group at the 3rd position, exhibits unique chemical properties that make it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-nitro-1H-quinolin-2-one typically involves the nitration of 7-chloroquinolin-2-one. The process begins with the chlorination of quinolin-2-one, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-3-nitro-1H-quinolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Reduction: 7-Chloro-3-amino-1H-quinolin-2-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline N-oxides
Applications De Recherche Scientifique
7-Chloro-3-nitro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Chloro-3-nitro-1H-quinolin-2-one is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the chlorine atom can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
7-Chloroquinolin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinolin-2-one: Lacks the chlorine atom, which may affect its biological activity and solubility.
7-Bromo-3-nitro-1H-quinolin-2-one: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological properties.
Uniqueness: 7-Chloro-3-nitro-1H-quinolin-2-one is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Propriétés
Formule moléculaire |
C9H5ClN2O3 |
|---|---|
Poids moléculaire |
224.60 g/mol |
Nom IUPAC |
7-chloro-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-4H,(H,11,13) |
Clé InChI |
JWELXTRQIOCTPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)


![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)

![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)

![(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide](/img/structure/B15123098.png)
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
